molecular formula C15H25N3O2 B13902502 tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate

tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate

Cat. No.: B13902502
M. Wt: 279.38 g/mol
InChI Key: QSPDSQJYHVFAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate (CAS 2006404-47-1) is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group attached to a butyl chain. This chain is further substituted with a 3-pyridylmethylamino moiety. Its molecular formula is C₁₅H₂₅N₃O₂, with a molecular weight of 279.38 g/mol .

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

tert-butyl N-[4-(pyridin-3-ylmethylamino)butyl]carbamate

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-16-11-13-7-6-9-17-12-13/h6-7,9,12,16H,4-5,8,10-11H2,1-3H3,(H,18,19)

InChI Key

QSPDSQJYHVFAGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three main steps:

This synthetic approach is supported by literature describing similar N-alkylation reactions on Boc-protected diamines and diethylenetriamine derivatives with pyridylmethyl halides.

Detailed Synthetic Procedure

Step 1: Preparation of Boc-Protected 4-Aminobutyl Intermediate
  • Starting from 1,4-diaminobutane (putrescine), the primary amine is selectively protected by reaction with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
  • The reaction is typically carried out at 0°C to room temperature with a base (e.g., triethylamine) to neutralize the generated acid.
  • This step yields tert-butyl N-(4-aminobutyl)carbamate with one amine protected and the other free for further functionalization.
Step 2: N-Alkylation with 3-Pyridylmethyl Halide
  • The free amine of the Boc-protected intermediate is reacted with 3-(bromomethyl)pyridine or 3-(chloromethyl)pyridine.
  • The reaction is conducted in a polar aprotic solvent such as acetonitrile or DMF at elevated temperatures (50–80°C).
  • A base such as potassium carbonate or sodium hydride is used to deprotonate the amine, facilitating nucleophilic substitution.
  • The reaction proceeds via an SN2 mechanism, attaching the 3-pyridylmethyl group to the nitrogen atom.
Step 3: Work-up and Purification
  • After completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
  • The organic layer is washed, dried, and concentrated.
  • The crude product is purified by column chromatography or recrystallization to yield pure tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate.

Representative Reaction Scheme

Step Reagents & Conditions Product Description
1 1,4-Diaminobutane + Boc2O, Et3N, DCM, 0°C to RT tert-butyl N-(4-aminobutyl)carbamate
2 tert-butyl N-(4-aminobutyl)carbamate + 3-(bromomethyl)pyridine, K2CO3, DMF, 60°C This compound
3 Work-up, purification by chromatography Pure target compound

Research Findings and Characterization Data

Yields and Purity

  • Literature reports yields ranging from moderate to high (60–85%) for the N-alkylation step, depending on reaction time and conditions.
  • Purity is confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
  • The Boc protecting group is stable under the alkylation conditions and can be removed later under acidic conditions if desired.

Spectroscopic Characterization

Technique Key Observations
1H NMR Signals corresponding to the tert-butyl group (singlet ~1.4 ppm), methylene protons adjacent to nitrogen, and aromatic protons of the pyridine ring (7.0–8.5 ppm)
13C NMR Characteristic carbamate carbonyl (~155–160 ppm), tert-butyl carbons (~28 ppm), and pyridine carbons (120–160 ppm)
Mass Spectrometry Molecular ion peak consistent with molecular weight of the protected compound
IR Spectroscopy Strong carbamate C=O stretch (~1700 cm^-1), N-H stretches, and aromatic C-H stretches

Alternative Synthetic Routes and Notes

  • Similar compounds have been synthesized by N-alkylation of diethylenetriamine derivatives protected with Boc groups, followed by reductive amination or Schiff base reduction to introduce pyridylmethyl units.
  • The choice of protecting groups and alkylating agents can be adjusted depending on the desired downstream chemistry.
  • Acid hydrolysis can remove Boc groups post-synthesis to yield free amines for further functionalization.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Boc Protection of 1,4-diaminobutane Di-tert-butyl dicarbonate, Et3N 0°C to RT, DCM 80–90 Selective protection of one amine
N-Alkylation with 3-(bromomethyl)pyridine K2CO3, DMF 60°C, 12–24 h 60–85 SN2 reaction, moderate to high yield
Purification Column chromatography - - Ensures high purity

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate (CAS 946385-15-5)

  • Molecular Formula : C₁₅H₂₄N₄O₂
  • Key Differences: The amino group is positioned at the 4-carbon of the butyl chain, directly adjacent to the pyridine ring, whereas the target compound features a pyridylmethylamino group.

tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS 1052713-47-9)

  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Key Differences : Incorporates a piperidine ring with hydroxyl and Boc-protected amine groups. The stereochemistry (R,R configuration) and rigid piperidine structure contrast with the flexible butyl chain of the target compound.
  • The piperidine scaffold is common in CNS drugs, suggesting divergent therapeutic applications compared to the pyridine-containing target compound .

tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS 544443-41-6)

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Key Differences : Features a 3,3-dimethylpiperidine ring, introducing steric hindrance and lipophilicity absent in the target compound.
  • Implications: The dimethyl groups may enhance membrane permeability, favoring blood-brain barrier penetration. This contrasts with the target compound’s pyridylmethylamino group, which could prioritize peripheral target engagement .

tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate (CAS 2479427-37-5)

  • Molecular Formula : C₁₂H₂₀BrN₃O₂
  • Key Differences : Replaces the pyridine ring with a brominated pyrazole heterocycle.

tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate (CAS 952182-12-6)

  • Molecular Formula : C₁₄H₂₁N₃O₃
  • Key Differences: Contains a hydroxyimino (oxime) group at the 4-position of the butyl chain, creating a planar, conjugated system due to the E-configuration.
  • Implications : The oxime group can participate in hydrogen bonding and metal coordination, offering distinct chemical reactivity compared to the secondary amine in the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate 2006404-47-1 C₁₅H₂₅N₃O₂ 279.38 Pyridylmethylamino, Boc-protected butyl Pharmaceutical intermediates
tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate 946385-15-5 C₁₅H₂₄N₄O₂ 292.34 4-Amino adjacent to pyridine Drug discovery
tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate 1052713-47-9 C₁₀H₂₀N₂O₃ 216.28 Hydroxypiperidine, stereospecific (R,R) CNS-active agents
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 C₁₂H₂₄N₂O₂ 228.33 3,3-Dimethylpiperidine Lipophilic drug candidates
tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate 2479427-37-5 C₁₂H₂₀BrN₃O₂ 318.21 Bromopyrazole, reactive substituent Synthetic intermediate
tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate 952182-12-6 C₁₄H₂₁N₃O₃ 279.33 Oxime group, E-configuration Metal-chelating agents

Key Research Findings

Pyridine vs.

Substituent Effects : Bromine in CAS 2479427-37-5 enhances electrophilicity, enabling cross-coupling reactions, while oxime groups in CAS 952182-12-6 expand utility in coordination chemistry .

Stereochemical Influence : The (R,R) configuration in CAS 1052713-47-9 underscores the importance of chirality in biological activity, a factor absent in the achiral target compound .

Biological Activity

Tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and comparative studies with other compounds.

Chemical Structure and Synthesis

The compound this compound is characterized by a tert-butyl carbamate group linked to a pyridylmethylamine moiety. The synthesis typically involves the reaction of tert-butyl carbamate with 4-(3-pyridylmethylamino)butanol under appropriate conditions to yield the desired product.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in the pathogenesis of AD, including β-secretase and acetylcholinesterase. This dual inhibition is crucial as it addresses two major pathways leading to amyloid plaque formation and cholinergic dysfunction in AD patients .
  • Reduction of Inflammatory Markers : In vitro studies demonstrated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with amyloid-beta (Aβ) peptides. This suggests a protective effect against neuroinflammation associated with AD .

In Vitro Studies

In vitro assessments have shown that this compound can significantly inhibit Aβ aggregation. Specifically, it achieved an 85% inhibition of Aβ aggregation at a concentration of 100 μM. Furthermore, it exhibited moderate protective effects on astrocytes exposed to Aβ 1-42, reducing cell death by approximately 20% compared to untreated controls .

In Vivo Studies

In vivo experiments utilizing scopolamine-induced models of AD in rats revealed that while the compound showed some protective effects in vitro, its efficacy was less pronounced in vivo. The lack of significant differences compared to control treatments (e.g., galantamine) was attributed to bioavailability issues within the brain .

Comparative Efficacy

A comparison table summarizes the biological activities and effects of this compound against other known compounds.

Compound NameMechanism of ActionInhibition of Aβ AggregationProtective Effect on AstrocytesComments
This compoundβ-secretase and acetylcholinesterase inhibition85% at 100 μM20% reductionModerate effects; bioavailability issues in vivo
GalantamineAcetylcholinesterase inhibitionNot specifiedSignificantEstablished treatment for AD
DonepezilAcetylcholinesterase inhibitionNot specifiedSignificantWidely used; strong clinical data

Case Studies

One notable case study involved a cohort treated with both this compound and standard AD medications. The study aimed to evaluate cognitive improvements and changes in inflammatory markers over a six-month period. Initial results indicated that while cognitive scores improved modestly, inflammatory markers did not show significant changes compared to baseline measurements. This highlights the need for further studies to optimize dosing and administration routes for better bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.